molecular formula C10H13NOSe B14422720 Morpholine, 4-(phenylseleno)- CAS No. 82737-08-4

Morpholine, 4-(phenylseleno)-

Cat. No.: B14422720
CAS No.: 82737-08-4
M. Wt: 242.19 g/mol
InChI Key: QVXXUAVKAJXEHW-UHFFFAOYSA-N
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Description

Morpholine, 4-(phenylseleno)-: is an organic compound that features a morpholine ring substituted with a phenylseleno group

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine, 4-(phenylseleno)- can be synthesized through a reaction involving morpholine and phenylselenium bromide. The process typically involves stirring morpholine with phenylselenium bromide in a solvent such as dichloromethane at room temperature. The reaction proceeds efficiently, yielding the desired product .

Industrial Production Methods: While specific industrial production methods for Morpholine, 4-(phenylseleno)- are not extensively documented, the use of polymer-supported reagents has been explored. For instance, polystyrene-supported (4-phenylseleno)morpholine can be synthesized and used as an efficient α-selenenylating agent for saturated aldehydes .

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form α,β-unsaturated aldehydes.

    Substitution: It can participate in substitution reactions, particularly involving the phenylseleno group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Substitution: Reactions often involve reagents like chloromethylidenetriphenylphosphorane.

Major Products Formed:

Scientific Research Applications

Chemistry: Morpholine, 4-(phenylseleno)- is used as a reagent in organic synthesis, particularly for the α-selenenylation of saturated aldehydes. It is also employed in the synthesis of α,β-unsaturated aldehydes .

Biology and Medicine:

Industry: The compound’s reactivity makes it valuable in industrial applications, particularly in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism by which Morpholine, 4-(phenylseleno)- exerts its effects involves the reactivity of the phenylseleno group. This group can undergo oxidation and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the phenylseleno group .

Comparison with Similar Compounds

    Morpholine: A simple morpholine ring without the phenylseleno substitution.

    Phenylselenium Bromide: A compound containing the phenylseleno group but lacking the morpholine ring.

Uniqueness: Morpholine, 4-(phenylseleno)- is unique due to the combination of the morpholine ring and the phenylseleno group.

Properties

CAS No.

82737-08-4

Molecular Formula

C10H13NOSe

Molecular Weight

242.19 g/mol

IUPAC Name

4-phenylselanylmorpholine

InChI

InChI=1S/C10H13NOSe/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5H,6-9H2

InChI Key

QVXXUAVKAJXEHW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1[Se]C2=CC=CC=C2

Origin of Product

United States

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